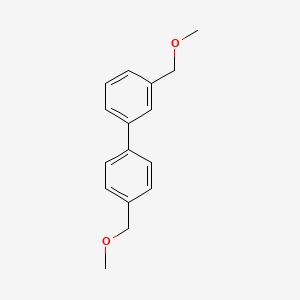
3,4'-Bis(methoxymethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4’-Bis(methoxymethyl)-1,1’-biphenyl is an organic compound characterized by the presence of two methoxymethyl groups attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Bis(methoxymethyl)-1,1’-biphenyl typically involves the reaction of 3,4’-dihydroxy-1,1’-biphenyl with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4’-Bis(methoxymethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of 3,4’-bis(formyl)-1,1’-biphenyl or 3,4’-bis(carboxy)-1,1’-biphenyl.
Reduction: Formation of 3,4’-bis(methoxymethyl)cyclohexyl derivatives.
Substitution: Formation of 3,4’-bis(substituted)-1,1’-biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,4’-Bis(methoxymethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 3,4’-Bis(methoxymethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The methoxymethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides structural rigidity, which can enhance the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
- 3,4’-Bis(methoxycarbonyl)-1,1’-biphenyl
- 3,4’-Bis(ethoxymethyl)-1,1’-biphenyl
- 3,4’-Bis(methyl)-1,1’-biphenyl
Comparison: 3,4’-Bis(methoxymethyl)-1,1’-biphenyl is unique due to the presence of methoxymethyl groups, which provide distinct chemical properties compared to other similar compounds. For instance, the methoxymethyl groups can undergo specific reactions that methoxycarbonyl or ethoxymethyl groups may not, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
180092-90-4 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
1-(methoxymethyl)-3-[4-(methoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C16H18O2/c1-17-11-13-6-8-15(9-7-13)16-5-3-4-14(10-16)12-18-2/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
MSABFPOFZGHJJL-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(C=C1)C2=CC=CC(=C2)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)

![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
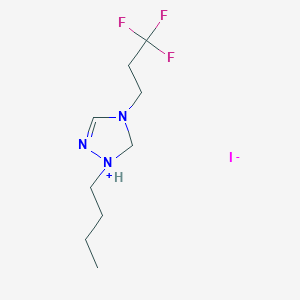
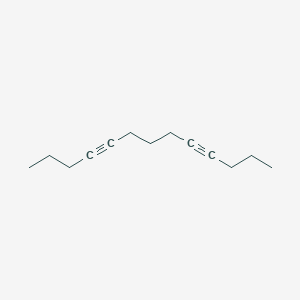
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
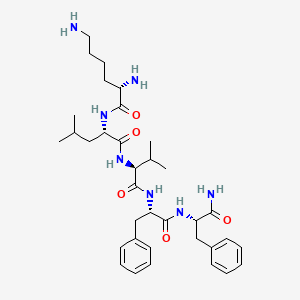
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
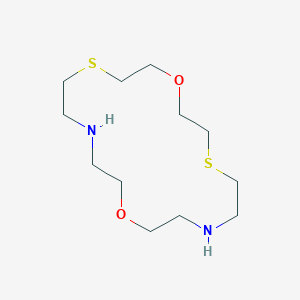
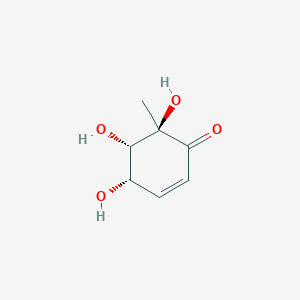
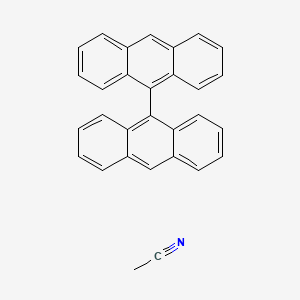
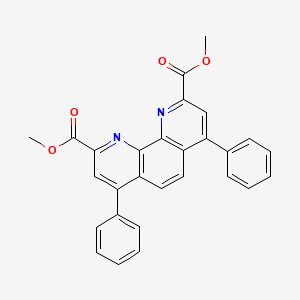
![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
